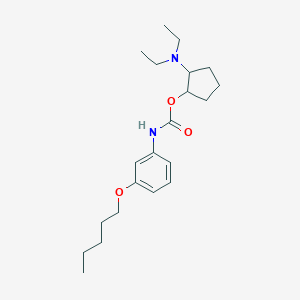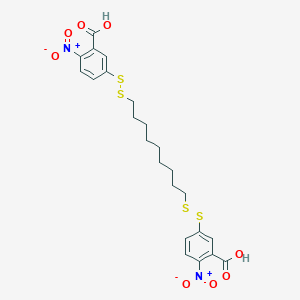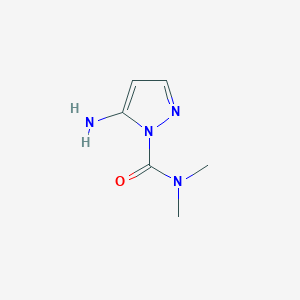
5-Amino-N,N-diméthyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Applications De Recherche Scientifique
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mécanisme D'action
Target of Action
The primary targets of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in cellular processes such as proliferation, differentiation, and migration . Aberrant activation of FGFRs plays a critical role in various cancers .
Mode of Action
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide interacts with FGFRs in a covalent manner . It is designed to target both wild-type FGFRs and the gatekeeper mutants, which are often responsible for drug resistance . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The compound’s interaction with FGFRs affects the downstream signaling pathways associated with these receptors. These pathways include the MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration .
Result of Action
The compound’s action results in the inhibition of FGFRs, leading to the suppression of the growth of cancer cells . For instance, it has shown strong growth-inhibitory effects on NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
Analyse Biochimique
Biochemical Properties
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a novel pan-FGFR covalent inhibitor, targeting both wild-type and the gatekeeper mutants . The nature of these interactions is largely due to the unique structure of the compound, which allows it to bind effectively with these biomolecules .
Cellular Effects
The effects of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide on cells are quite profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it irreversibly binds to FGFR1 .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction can be catalyzed by various agents, including acids or bases, and often requires heating to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Shares a similar pyrazole core but differs in the substitution pattern.
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Another related compound with variations in the functional groups attached to the pyrazole ring
Uniqueness
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Propriétés
IUPAC Name |
5-amino-N,N-dimethylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-9(2)6(11)10-5(7)3-4-8-10/h3-4H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRRJNXNZXQRNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C(=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
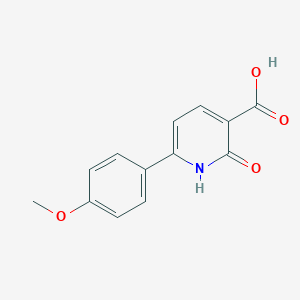
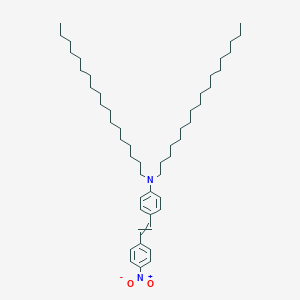
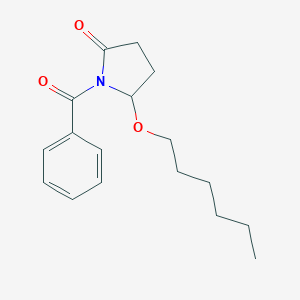
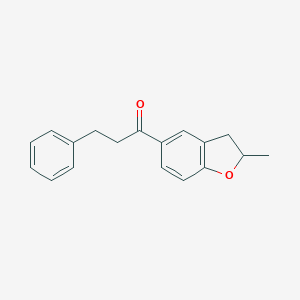
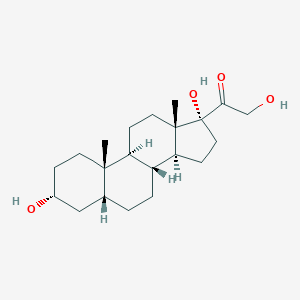

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

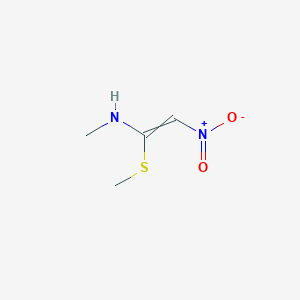

![5-[(Methylamino)methyl]-2-furanmethanol](/img/structure/B135557.png)

